(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Description
The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one is a highly substituted triterpenoid derivative with a complex stereochemical framework. Key features include:
- Stereochemistry: The compound exhibits eight methyl groups at positions 4aR, 6aR, 6aS, 8aR, 12aR, 14aR, and 14bR, contributing to its rigid polycyclic structure.
- Functional Groups: A ketone group at position 3 distinguishes it from hydroxylated analogs.
- Molecular Weight: Based on structurally related compounds (e.g., ), the molecular weight is estimated to be ~440–460 Da.
This compound is part of the picene family, characterized by fused cyclohexane and cyclopentane rings, commonly found in plant-derived triterpenoids with bioactive properties .
Properties
IUPAC Name |
4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAVZSSFGIHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromium Trioxide-Mediated Oxidation
Oleanolic acid, a widely available triterpene, serves as a precursor for this compound. The oxidation of oleanolic acid’s C-3 hydroxyl group to a ketone is achieved using chromium trioxide (CrO₃) in acetic acid. The reaction proceeds via a two-electron oxidation mechanism, forming the ketone with high regioselectivity.
Procedure :
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Dissolve oleanolic acid (1 equiv) in glacial acetic acid.
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Add CrO₃ (1.2 equiv) gradually at 0°C.
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Stir at room temperature for 6–8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
A milder alternative employs PCC in dichloromethane (DCM), avoiding over-oxidation of sensitive functional groups. This method is suitable for substrates with acid-labile protecting groups.
Procedure :
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Suspend oleanolic acid derivative (1 equiv) in anhydrous DCM.
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Add PCC (2 equiv) and stir at 25°C for 12 hours.
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Filter through a silica pad, concentrate, and recrystallize.
Cyclization of Triterpene Esters
UV Light-Induced Cyclization
A key step in synthesizing the pentacyclic framework involves photochemical cyclization of ester precursors. For example, methyl picene-13-carboxylate undergoes cyclization under UV light (365 nm) in the presence of iodine.
Procedure :
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Dissolve methyl picene-13-carboxylate (1 equiv) and iodine (1 equiv) in benzene.
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Irradiate with UV light (365 nm) for 12 hours under stirring.
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Wash with sodium sulfite solution, dry, and concentrate.
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Purify via trituration with cyclohexane.
Mechanism : The reaction proceeds through a radical pathway, where iodine abstracts a hydrogen atom, initiating cyclization to form the pentacyclic core.
Modifications of β-Amyrin
Oxidation of β-Amyrin
β-Amyrin, a natural triterpene alcohol, is oxidized to the target ketone using Jones reagent (CrO₃ in H₂SO₄).
Procedure :
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Dissolve β-amyrin (1 equiv) in acetone.
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Add Jones reagent dropwise at 0°C until the orange color persists.
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Quench with isopropanol, extract with DCM, and purify.
Microwave-Assisted Synthesis
Accelerated Esterification-Cyclization
Microwave irradiation reduces reaction times for esterification and cyclization steps. A phthalic anhydride-mediated protocol achieves high yields under controlled conditions.
Procedure :
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Mix triterpene alcohol (1 equiv), phthalic anhydride (1.5 equiv), and DMAP (0.1 equiv) in pyridine.
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Irradiate in a microwave reactor at 100°C for 30 minutes.
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Dilute with ethyl acetate, wash with HCl, and purify via chromatography.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CrO₃ Oxidation | Acetic acid, 6–8 h | 72–85% | High regioselectivity | Toxicity of Cr(VI) reagents |
| PCC Oxidation | DCM, 12 h | 65–78% | Mild conditions | Lower yields for steric substrates |
| UV Cyclization | Benzene, UV, 12 h | 87% | Efficient cyclization | Requires specialized equipment |
| β-Amyrin Oxidation | Jones reagent, 0°C | 68–75% | Uses renewable starting material | Over-oxidation risks |
| Microwave Synthesis | Pyridine, 100°C, 30 min | 82–90% | Rapid, high throughput | Limited scalability |
Mechanistic Insights and Stereochemical Control
The stereochemistry at C-4a, C-6a, C-8a, and C-14b is critical for the compound’s bioactivity. Key factors influencing stereoselectivity include:
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor axial attack during cyclization.
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Catalyst Choice : DMAP enhances acylation rates without racemization.
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Temperature : Low temperatures (−20°C) improve diastereomeric ratios in oxidation steps.
Scalability and Industrial Relevance
Large-scale production faces challenges in cost and waste management. Recent advances include:
Chemical Reactions Analysis
Types of Reactions: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one undergoes various chemical reactions, including:
Oxidation: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Hydroxylated (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one: Formed through oxidation
Dihydro (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one: Formed through reduction
Substituted (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one Derivatives: Formed through electrophilic substitution
Scientific Research Applications
The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one is a complex organic molecule with notable applications in various fields of scientific research. This article will explore its applications in medicinal chemistry, material science, and environmental studies.
Antimicrobial Properties
Research indicates that compounds similar to (4aR,6aR,6aS,8aR,12aR,14aR,14bR) exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains of microorganisms .
Anti-inflammatory Effects
Compounds related to this structure have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Research
The compound's structural features may contribute to its efficacy in cancer treatment. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms are still under investigation but may involve the modulation of cell signaling pathways associated with cancer progression .
Polymer Synthesis
The unique structural characteristics of (4aR,6aR,6aS,8aR,12aR,14aR,14bR) make it an interesting candidate for polymer synthesis. Researchers are exploring its use as a monomer in creating novel polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings and composites used in aerospace and automotive industries .
Nanotechnology
In nanotechnology, derivatives of this compound are being studied for their potential use in drug delivery systems. Their ability to form stable nanoparticles can be exploited to enhance the bioavailability of poorly soluble drugs. This application is crucial for improving therapeutic outcomes in various diseases .
Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research has shown that certain derivatives of (4aR,6aR,6aS,8aR,12aR,14aR,14bR) can be utilized in biodegradation studies to understand how these compounds break down in natural environments. This knowledge is essential for assessing the ecological risks associated with their use in industrial applications .
Phytoremediation
There is emerging evidence that compounds related to this structure can enhance phytoremediation processes. They may improve the ability of plants to absorb heavy metals and other pollutants from contaminated soils. This application holds promise for developing sustainable methods for soil remediation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Scavenge Free Radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.
Induce Apoptosis: In cancer cells, (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can induce programmed cell death, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share core structural motifs with the target compound but differ in substituents and stereochemistry:

Key Observations :
- The target compound’s ketone at position 3 differentiates it from hydroxylated analogs like taraxasterol and syriogenin.
- Methyl substitution patterns influence steric hindrance and bioavailability. For example, the octamethyl configuration in the target compound likely reduces solubility compared to less substituted analogs .
Spectroscopic Comparison
Table 1: NMR Data for Selected Compounds
Insights :
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Drug-Likeness
Notes:
- Analogs with hydroxyl groups (e.g., calotoxin) exhibit better solubility and target engagement in enzymatic assays .
Biological Activity
The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one , commonly referred to as a derivative of octamethyl-picenone, is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research findings and case studies.
Structure and Composition
- IUPAC Name : (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
- Molecular Formula : C30H50O
- Molecular Weight : 426.73 g/mol
- CAS Number : 5973-06-8
This compound's structure features multiple methyl groups and a dodecahydro framework that contributes to its unique chemical behavior.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Mechanism of Action : Research indicates that derivatives of octamethyl-picenone can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to their ability to modulate signaling pathways involved in cell growth and survival .
- Case Study : A study by Rodríguez-Hernández et al. demonstrated that specific derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting a promising avenue for therapeutic development .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties:
- Research Findings : In vitro studies have indicated that octamethyl-picenone derivatives can reduce the production of pro-inflammatory cytokines in macrophages. This effect is crucial for managing chronic inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated:
- Mechanism : The presence of multiple methyl groups enhances the electron-donating ability of the molecule. This property allows it to scavenge free radicals effectively .
Other Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that octamethyl-picenone exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models of neurodegenerative diseases.
Data Table: Biological Activities of Octamethyl-Picenone Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize this polycyclic ketone, and how can its stereochemical complexity be addressed?
- Methodological Answer : The synthesis of highly substituted polycyclic compounds like this one typically involves cycloaddition reactions, stereoselective alkylation, or biomimetic approaches. Key steps include protecting group strategies for ketone functionalities and chiral resolution techniques (e.g., HPLC with chiral stationary phases) to ensure stereochemical fidelity. Structural analogs in highlight the use of acetate derivatives to stabilize intermediates during multi-step syntheses . For stereochemical validation, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1D/2D NMR (e.g., , , COSY, HSQC, HMBC) resolves the complex stereochemistry. For example, describes chromatographic validation of structurally related compounds using HPLC with UV detection, which can be adapted for purity analysis . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm), critical for ketone confirmation .
Q. What functional groups dominate its reactivity, and how do they influence its chemical behavior?
- Methodological Answer : The ketone group at position 3 is electrophilic, making it susceptible to nucleophilic additions (e.g., Grignard reactions). The octamethyl substituents induce steric hindrance, slowing reactions at the core structure. ’s analogs demonstrate that methyl groups at chiral centers (e.g., 4aR, 6aR) stabilize the conformation, affecting solubility and reactivity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC (as in ) under stressed conditions (e.g., 40°C/75% RH, acidic/basic buffers) quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. emphasizes iterative experimental design, where variables like solvent polarity and light exposure are systematically tested .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns in NMR?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring-flipping) or impurities. Variable-temperature NMR can distinguish conformational flexibility from impurities. For ambiguous NOE signals, computational tools like DFT (density functional theory) optimize 3D structures to validate experimental data . highlights the importance of correlating theoretical and empirical data in lab reports .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

